molecular formula C19H22INO4 B15108226 Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15108226
M. Wt: 455.3 g/mol
InChI Key: WNVQQJAUSXKAJW-UHFFFAOYSA-N
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Description

Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the 1,4-dihydropyridine (1,4-DHP) class, characterized by a core heterocyclic ring substituted with ester groups (3,5-dicarboxylate), methyl groups (2,6-positions), and a 4-iodophenyl moiety. Synthesized via the Hantzsch reaction , this compound shares structural and pharmacological traits with calcium channel blockers like nifedipine . The iodine atom at the para position contributes to its unique steric, electronic, and lipophilic properties, distinguishing it from halogen-substituted analogs.

Properties

Molecular Formula

C19H22INO4

Molecular Weight

455.3 g/mol

IUPAC Name

diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22INO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-7-9-14(20)10-8-13/h7-10,17,21H,5-6H2,1-4H3

InChI Key

WNVQQJAUSXKAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)I)C(=O)OCC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted phenyl compounds.

Scientific Research Applications

Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The iodophenyl group can enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The dihydropyridine ring can interact with ion channels, affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features
Diethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Target) C₁₉H₂₂INO₄ 455.3 4-Iodophenyl (large halogen, high polarizability)
Diethyl 4-(2-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₂BrNO₄ 408.3 2-Bromophenyl (ortho halogen, moderate steric hindrance)
Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₂₁H₂₆N₂O₈ 434.4 Nitro and dimethoxy groups (electron-withdrawing, planar structure)
Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₂N₂O₆ 386.4 4-Nitrophenyl (strong electron-withdrawing, enhances reactivity)
Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate C₁₉H₂₃NO₆ 373.4 4-Hydroxyphenyl (polar, hydrogen-bonding capability)

Key Observations :

  • Molecular Weight : The iodine atom increases the target compound’s molecular weight (455.3 g/mol) significantly compared to bromo (408.3 g/mol) or nitro (386.4 g/mol) analogs.
  • Substituent Effects: Iodo vs. Bromo: The iodine atom’s larger atomic radius (1.98 Å vs. Para vs. Ortho Substitution: The para-iodophenyl group minimizes steric clashes compared to ortho-substituted analogs (e.g., 2-bromophenyl), allowing better alignment with receptor sites . Electron-Withdrawing Groups: Nitro and dimethoxy groups reduce electron density on the dihydropyridine ring, altering redox behavior and metabolic stability .

Physicochemical Properties

Property Target Compound 4-Nitrophenyl Analog 2-Bromophenyl Analog 4-Hydroxyphenyl Analog
Melting Point ~200–205°C (est.) 201–205°C Not reported 229–230°C
LogP (Lipophilicity) ~3.5 (est.) 3.37 Not reported Lower (hydroxyl reduces LogP)
Solubility Low in water Low Low Moderate (due to –OH)

Notes:

  • The iodine atom enhances lipophilicity (estimated LogP ~3.5), improving membrane permeability but reducing aqueous solubility.
  • The hydroxyl group in the 4-hydroxyphenyl analog increases polarity, making it more water-soluble .
Calcium Channel Modulation
  • Target Compound : Expected to exhibit calcium channel blocking activity due to structural similarity to nifedipine . The iodine atom may prolong receptor interaction via van der Waals forces.
  • Nitro-Substituted Analogs : Enhanced anti-inflammatory and vasodilatory effects due to nitro group’s redox activity .
  • Hydroxyphenyl Analog : Antioxidant properties via radical scavenging, but reduced calcium channel affinity compared to halogenated derivatives .
Antimicrobial and Anticancer Potential
  • Dimethoxy-Nitrophenyl Analog: Exhibits notable antimicrobial activity, attributed to the nitro group’s ability to disrupt microbial electron transport chains .
  • Target Compound : The iodine atom’s size and polarizability may confer unique interactions with bacterial enzymes or cancer cell targets, though specific studies are needed.

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